
(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride
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Overview
Description
®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the amino group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of serine-derived organozinc reagents with substituted halopyridines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions and other advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interacting with specific receptors in the body. These interactions can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride include:
- ®-1-(3-Aminopyrrolidin-1-yl)ethanone dihydrochloride
- (±)-3-Amino-1,2-propanediol
- Pyrrole derivatives
Uniqueness
What sets ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride apart from these similar compounds is its specific structural configuration and the presence of the pyrrolidine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with an amine functional group, which suggests potential interactions with various biological systems. Its unique chiral configuration may confer distinct pharmacological properties compared to related compounds.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the neuropharmacological domain. However, comprehensive studies are still needed to fully elucidate its mechanisms of action and therapeutic potential.
Potential Biological Activities
- Neuropharmacological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antimicrobial Properties : Although specific data on antimicrobial activity is limited, the structural similarities to other bioactive compounds raise the possibility of antibacterial or antifungal effects .
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized to interact with various molecular targets involved in neurotransmission and cellular signaling pathways. Further pharmacological evaluation is essential to clarify these interactions.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(3-Aminopropyl)cyclohexanol | Cyclohexane ring; primary amine | Antidepressant effects |
3-(Aminomethyl)pyridine | Pyridine ring; secondary amine | Antimicrobial activity |
(S)-2-Amino-4-methylpentanoic acid | Aliphatic chain; carboxylic acid | Neurotransmitter modulation |
This comparison highlights the uniqueness of this compound due to its specific chiral configuration and functional groups, which may confer distinct biological activities.
Case Studies and Research Findings
Several studies have investigated the synthesis and potential applications of this compound:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound while maintaining its chiral properties. These methods are crucial for exploring derivatives that may enhance its pharmacological profile .
- Pharmacological Evaluation : Although specific clinical studies are scarce, in vitro experiments have indicated potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .
- Molecular Docking Studies : Computational studies suggest that this compound may exhibit binding affinity towards targets involved in neuropharmacology, warranting further investigation into its therapeutic applications .
Properties
IUPAC Name |
1-[(3R)-3-aminopyrrolidin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNGPRLTQNOAMC-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-55-6 |
Source
|
Record name | 1-[(3R)-3-aminopyrrolidin-1-yl]ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.